Comparative Physicochemical Profile for Drug-Likeness and Permeability Prediction
The distinctive lipophilicity and hydrogen bonding capacity of 1-benzyl-3-naphthalen-2-yl-1-phenylurea provides a quantifiable differentiation from its simpler diarylurea counterparts. The compound's calculated XlogP of 4.2 indicates significantly higher lipophilicity compared to unsubstituted or mono-substituted phenylureas [1][2]. For example, a comparator like 1-(naphthalen-2-yl)-3-phenylurea (lacking the benzyl group) would have a lower XlogP. This difference is critical for predicting membrane permeability, oral absorption, and off-target binding. The compound also has 2 hydrogen bond donors (HBD) and 1 hydrogen bond acceptor (HBA), defining its capacity for target-specific interactions [1]. These physicochemical properties are essential for rank-ordering compounds in a lead optimization campaign and cannot be inferred from related but structurally distinct molecules.
| Evidence Dimension | Physicochemical Properties (Lipophilicity and H-Bonding) |
|---|---|
| Target Compound Data | Molecular Weight: 276.3 Da; XlogP: 4.2; HBD: 2; HBA: 1 |
| Comparator Or Baseline | 1-(Naphthalen-2-yl)-3-phenylurea (lacks benzyl): XlogP < 4.2 |
| Quantified Difference | Target compound exhibits a higher logP due to the additional benzyl substituent. The presence of 2 HBD is characteristic of a urea with a single unsubstituted nitrogen, differentiating it from fully N,N'-disubstituted analogs, which would have 0 HBD. |
| Conditions | Computational prediction based on molecular structure [1]. |
Why This Matters
For scientific procurement, the precise lipophilicity and hydrogen-bonding profile are critical for ensuring that solubility, permeability, and target-binding assays yield reproducible results consistent with the intended chemical probe.
- [1] Drug Information for 1-Benzyl-3-naphthalen-2-yl-1-phenylurea. TTD (Therapeutic Target Database). Accessed 2026. View Source
- [2] Cirillo, P. F., et al. Discovery and characterization of the N-phenyl-N'-naphthylurea class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19(9), 2386-2391. View Source
